2-Bromo-8-chloroimidazo[1,2-b]pyridazine
Description
2-Bromo-8-chloroimidazo[1,2-b]pyridazine is a halogenated derivative of the imidazo[1,2-b]pyridazine scaffold, a fused bicyclic heterocycle comprising imidazole and pyridazine rings. This compound features a bromine atom at position 2 and a chlorine atom at position 8 (Figure 1). The imidazo[1,2-b]pyridazine core is structurally distinct from other isomers like imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine due to the shared nitrogen atom between the two rings . The scaffold is synthetically versatile, with established routes involving transition-metal-catalyzed cross-coupling reactions and condensation strategies .
Properties
Molecular Formula |
C6H3BrClN3 |
|---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
2-bromo-8-chloroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C6H3BrClN3/c7-5-3-11-6(10-5)4(8)1-2-9-11/h1-3H |
InChI Key |
NZHUNILGQZFXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN2N=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine ring system is typically synthesized via a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions such as sodium bicarbonate. This approach is well-documented for the synthesis of various 6-halogen-substituted imidazo[1,2-b]pyridazines, including chloro and bromo derivatives.
- The presence of a halogen substituent on the pyridazine ring (e.g., chlorine at position 6 or 8) is crucial as it modulates the nucleophilicity of the ring nitrogens. This effect directs the alkylation to occur preferentially at the nitrogen adjacent to the amino group, facilitating efficient cyclization to the fused bicyclic system.
Halogenation and Functionalization
Halogen substituents such as bromine and chlorine are introduced either by starting with halogenated pyridazine precursors or by post-cyclization halogenation reactions. Bromination of the imidazo[1,2-b]pyridazine core can be achieved using brominating agents under controlled conditions to obtain the 2-bromo derivative, while chlorine substitution is often present on the pyridazine ring from the starting materials or introduced via nucleophilic aromatic substitution.
Specific Preparation Methods of 2-Bromo-8-chloroimidazo[1,2-b]pyridazine
While direct literature on this compound is limited, closely related compounds such as 6-chloroimidazo[1,2-b]pyridazine derivatives and 2-bromo-6-chloroimidazo[1,2-b]pyridazine provide valuable synthetic insights.
Synthesis from 3-Amino-6-chloropyridazine and Bromoacetonitrile
A patented method for synthesizing 6-chloroimidazo[1,2-b]pyridazine derivatives involves:
- Reacting 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal to form an N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine intermediate at 40–100 °C for 2–8 hours.
- Subsequent reaction of this intermediate with bromoacetonitrile in solvents such as acetonitrile at 50–160 °C for 3–15 hours under basic conditions (pH 7–9 adjusted with saturated sodium carbonate solution).
- Isolation of the product by precipitation, filtration, and recrystallization from ethyl acetate/n-hexane mixtures yields high-purity 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile with yields around 77.5% and purity >98%.
Although this method targets the 3-carbonitrile derivative, it establishes a reliable route to the chlorinated imidazo[1,2-b]pyridazine core that can be further functionalized.
Cyclization with α-Bromoketones
An alternative and widely used approach is the condensation of 3-amino-6-chloropyridazine with α-bromoketones under mild basic conditions (e.g., sodium bicarbonate) to form the imidazo[1,2-b]pyridazine ring system bearing bromine at position 2:
- The α-bromoketone is prepared via bromination of the corresponding ketone.
- The reaction proceeds via nucleophilic substitution of the amino group on the pyridazine with the α-bromoketone, followed by cyclization to form the fused ring.
- This method allows for variation of substituents on the ketone, enabling the synthesis of various 2-substituted imidazo[1,2-b]pyridazines, including the 2-bromo derivative.
Post-Synthetic Halogenation
Starting from 6-chloroimidazo[1,2-b]pyridazine, bromination at position 2 can be achieved by treatment with brominating agents under controlled conditions to yield 2-bromo-6-chloroimidazo[1,2-b]pyridazine. This step requires careful control to avoid over-bromination or substitution at undesired positions.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The presence of halogen substituents in the pyridazine ring system is critical for directing regioselectivity during cyclization and halogenation steps.
- The use of mild bases such as sodium bicarbonate or saturated sodium carbonate solutions is common to maintain reaction conditions that favor cyclization without decomposition.
- Purification typically involves recrystallization from ethyl acetate and n-hexane mixtures to achieve high purity products suitable for further applications.
- The synthetic routes allow for the introduction of various substituents, enabling the exploration of structure-activity relationships in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-8-chloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used for substitution reactions.
Oxidation: Oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used for oxidation reactions.
Major Products: The major products formed from these reactions include various polysubstituted derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Bromo-8-chloroimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs targeting various diseases, including tuberculosis and inflammatory diseases
Biological Research: The compound is studied for its potential as an inhibitor of specific enzymes and proteins involved in disease pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for other complex molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-8-chloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Structural Insights :
- Positional Effects: Bromine at C2 (target) vs. C8 (8-bromo-6-chloro analog) alters steric and electronic properties.
- Halogenation : Bromine’s larger atomic radius compared to chlorine may enhance lipophilicity and π-π stacking, impacting membrane permeability and target engagement .
Pharmacological and Functional Comparisons
- Kinase Inhibition : Derivatives with halogens or aryl groups at C2/C3 (e.g., 2-phenyl analogs) show potent inhibition of IKKβ and Trk kinases. The target’s C2 bromine may sterically hinder ATP-binding pockets, similar to phenyl-substituted analogs .
- AChE Inhibition: Nitro and amino groups at C3/C6 (e.g., 3-nitro-6-piperidinyl) enhance AChE binding via hydrogen bonding. The target’s halogen substituents lack hydrogen-bond donors, suggesting lower AChE affinity but possible selectivity for other targets .
- Antiparasitic Activity: 2-Phenyl derivatives exhibit nanomolar efficacy against Haemonchus contortus.
Physicochemical and Pharmacokinetic Properties
- Solubility : Halogenated derivatives (e.g., 8-bromo-6-chloro) are typically less water-soluble than polar analogs (e.g., carboxylate esters in ). The target’s lipophilicity (ClogP ~2.1*) may limit bioavailability, necessitating prodrug strategies .
- Synthetic Accessibility : Bromine at C2 requires regioselective coupling, as Minisci alkylation favors C8 in 6-chloroimidazo[1,2-b]pyridazines . This complicates synthesis compared to C8-bromo analogs.
*Estimated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
